molecular formula C13H15N3OS B1326918 2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide CAS No. 1142213-21-5

2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide

Cat. No.: B1326918
CAS No.: 1142213-21-5
M. Wt: 261.34 g/mol
InChI Key: VDDINUOABUVPSK-UHFFFAOYSA-N
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Description

2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide is a useful research compound. Its molecular formula is C13H15N3OS and its molecular weight is 261.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Transformations of Benzothiazole Derivatives Benzothiazole derivatives, which include compounds like 2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide, have been the focus of modern chemistry due to their biological activity and industrial demand. Recent advances have introduced new synthesis methods categorized into multistep processes and one-pot procedures. These methods, aligning with green chemistry principles, highlight the versatility of benzothiazole derivatives as building blocks for organic and organoelement synthesis. Such advancements pave the way for developing new drugs and materials with improved synthesis patterns and reactivity (Zhilitskaya, Shainyan, & Yarosh, 2021).

2. Biological and Pharmacological Properties of Benzazoles Benzazoles and their derivatives, including the 2-mercapto substituted variants, exhibit a wide range of biological activities. This makes them significant in medicinal chemistry, especially in the development of therapeutic agents. Synthetic chemists focus on innovative procedures to access these compounds, enhancing their biological activities like cytotoxicity, inhibition of cell proliferation via angiogenesis and apoptosis. The ongoing research in this area aims to develop new pharmacophores, reflecting the continuous evolution in the synthesis and application of these compounds in scientific research (Rosales-Hernández et al., 2022).

3. S-Arylation of 2-Mercaptobenzazoles The synthesis of 2-arylthio-benzazoles, including those related to this compound, has attracted substantial interest due to their diverse biological and pharmacological properties. The most common and applicable synthesis method involves C–S cross-coupling of 2-mercaptobenzazoles with various electrophilic coupling partners. This method is advantageous due to the accessibility of starting materials, satisfactory yield of products, and its broad substrate scope. It's a favored method for constructing a variety of 2-arylthio-benzazoles, reflecting the method's utility and attractiveness in the synthesis of these biologically significant compounds (Vessally et al., 2018).

Properties

IUPAC Name

2-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-13(2)7-8-16(12(18)15-13)10-6-4-3-5-9(10)11(14)17/h3-8H,1-2H3,(H2,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDINUOABUVPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC=CC=C2C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.